molecular formula C8H8BrClO2S B2640319 4-Bromo-3-ethylbenzenesulfonyl chloride CAS No. 1935226-28-0

4-Bromo-3-ethylbenzenesulfonyl chloride

Cat. No.: B2640319
CAS No.: 1935226-28-0
M. Wt: 283.56
InChI Key: VFVICIOMELGYIH-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and an ethyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethylbenzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-3-ethylbenzene. One common method is the reaction of 4-bromo-3-ethylbenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group onto the benzene ring. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-ethylbenzenesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: It is used in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The bromine atom also contributes to its reactivity, enabling further functionalization through coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-ethylbenzenesulfonyl chloride is unique due to the presence of both the bromine atom and the ethyl group on the benzene ring. This combination of substituents enhances its reactivity and allows for a wider range of chemical transformations compared to its simpler analogs .

Properties

IUPAC Name

4-bromo-3-ethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-2-6-5-7(13(10,11)12)3-4-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVICIOMELGYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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